Lauroyl PG-trimonium chloride

Description

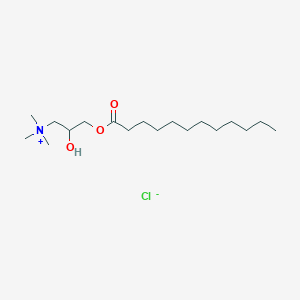

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53171-04-3 |

|---|---|

Molecular Formula |

C18H38ClNO3 |

Molecular Weight |

352 g/mol |

IUPAC Name |

(3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium;chloride |

InChI |

InChI=1S/C18H38NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19(2,3)4;/h17,20H,5-16H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

OMSDHVIUTLVVOF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |

Other CAS No. |

53171-04-3 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lauroyl PG-trimonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with promising applications in the pharmaceutical and cosmetic industries due to its surfactant and conditioning properties. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key physicochemical properties. The synthesis involves a multi-step process commencing with the formation of the key intermediate, 3-(dimethylamino)-1,2-propanediol, followed by esterification with lauroyl chloride and subsequent quaternization. This document outlines the analytical techniques for the structural elucidation and characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, key performance-related data, such as its surface-active properties, are presented.

Synthesis of this compound

The synthesis of this compound can be logically approached as a three-stage process. The first stage involves the synthesis of the core backbone molecule, 3-(dimethylamino)-1,2-propanediol. The second stage is the esterification of this intermediate with lauroyl chloride to attach the hydrophobic lauroyl group. The final stage is the quaternization of the tertiary amine to yield the desired cationic surfactant.

Synthesis Pathway

The overall synthetic pathway is depicted below.

Lauroyl PG-Trimonium Chloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl PG-Trimonium Chloride is a quaternary ammonium (B1175870) compound with significant applications in the cosmetic and pharmaceutical industries, primarily valued for its conditioning, antistatic, and antimicrobial properties. This technical guide elucidates the core mechanisms of action of this compound, detailing its interactions with biological surfaces such as hair and skin, and its efficacy against microbial threats. This document provides a comprehensive overview of the physicochemical principles governing its functionality, supported by quantitative data from analogous compounds, detailed experimental protocols for efficacy evaluation, and visual representations of its molecular interactions.

Chemical and Physical Properties

This compound is a cationic surfactant. Its molecular structure consists of a positively charged quaternary ammonium head group, a lauroyl fatty acid tail, and a propylene (B89431) glycol (PG) linker. This amphiphilic nature is central to its surface-active properties and mechanism of action.

Chemical Structure:

-

CAS Number: 53171-04-3[2]

-

Molecular Formula: C18H38NO3.Cl[3]

-

Molecular Weight: 351.95 g/mol [3]

-

Description: A lauric acid derivative, it is classified as a quaternary ammonium cation.[1][2]

Mechanism of Action in Hair Care: Conditioning and Antistatic Effects

The primary application of this compound in cosmetics is in hair care formulations, where it functions as a conditioning and antistatic agent.[1][4]

Electrostatic Interaction and Substantivity

Human hair, particularly when damaged, carries a net negative charge due to the presence of cysteine sulfonic acid residues.[5] The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to these negative sites on the hair cuticle.[5] This strong ionic interaction leads to the adsorption and deposition of the molecule onto the hair shaft, a property known as substantivity.[6] This adsorbed layer is resistant to rinsing, allowing the conditioning effects to persist.

The lauroyl tail, being hydrophobic, orients away from the hair surface, forming a thin, lubricating film. This film reduces friction between hair fibers, flattens the cuticle scales, and imparts a smooth, soft feel.[5]

Antistatic Properties

Static electricity in hair is caused by the buildup of negative charges, leading to repulsion between individual hair strands ("fly-aways"). By depositing a positively charged layer on the hair, this compound neutralizes this negative charge.[5] This charge neutralization prevents the electrostatic repulsion between hair fibers, resulting in smoother, more manageable hair.

Antimicrobial Mechanism of Action

Quaternary ammonium compounds, including this compound, exhibit broad-spectrum antimicrobial activity. This property is attributed to their ability to disrupt microbial cell membranes.

The positively charged headgroup of the molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids.[7] This initial electrostatic binding facilitates the insertion of the hydrophobic lauroyl tail into the lipid bilayer. This insertion disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Quantitative Data

Table 1: Hair Combing Force Reduction by Cationic Conditioners

| Cationic Agent | Concentration (% a.m.) | Hair Type | Wet Combing Force Reduction (%) | Reference |

| Cetrimonium Chloride (CTAC) | 1.5 | Caucasian | ~85 | [8] |

| Behentrimonium Chloride (BTAC) | 1.5 | Caucasian | >90 | [8] |

| Hypothetical NCS | 4.5 | Caucasian | >90 | [8] |

| Hyaluronic Acid (8 kDa) | - | - | 85 | [5] |

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration) of Benzalkonium Chloride

| Microorganism | MIC Range (mg/L) | Reference |

| Staphylococcus aureus | 1 - 4 | [9] |

| Pseudomonas aeruginosa | 0.002% - 0.047% | [10] |

| Listeria monocytogenes | 10 - 30 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of conditioning and antimicrobial agents like this compound.

Measurement of Hair Combing Force

Objective: To quantify the reduction in force required to comb through a hair tress after treatment with a conditioning agent.

Apparatus:

-

Tensile testing machine (e.g., Instron, Dia-Stron) equipped with a load cell.[12][13]

-

Hair combing rig.[14]

-

Standardized hair tresses.

Procedure:

-

Baseline Measurement: A standardized hair tress is mounted on the tensile tester. The comb is drawn through the tress at a constant speed, and the force required is recorded. This is repeated for a set number of strokes to obtain an average baseline combing force.[12][15]

-

Treatment: The hair tress is treated with the conditioning formulation containing this compound according to a standardized protocol (e.g., application of a specific amount, lathering for a set time, and rinsing).

-

Post-Treatment Measurement: The treated and rinsed hair tress is then subjected to the same combing force measurement as in the baseline step.[14]

-

Data Analysis: The percentage reduction in combing force is calculated by comparing the average force required to comb the treated tress with the baseline measurement.

Determination of Substantivity (Modified Rubine Red Test)

Objective: To qualitatively and semi-quantitatively assess the deposition and substantivity of a cationic conditioning agent on hair.

Principle: This method utilizes the anionic dye, Direct Red 80 (Rubine Red), which electrostatically binds to cationic substances deposited on the hair. The intensity of the red color is proportional to the amount of cationic material adsorbed.[6]

Procedure:

-

Hair Tress Preparation: Virgin blonde hair tresses are washed with a base shampoo.

-

Treatment: Tresses are treated with the conditioning formulation containing this compound and a control conditioner (without the active).

-

Dyeing: The treated and rinsed tresses are immersed in a solution of Direct Red 80 dye for a specified time.

-

Rinsing: The tresses are thoroughly rinsed with water to remove any unbound dye.

-

Evaluation: The color intensity of the dried tresses is evaluated visually and can be quantified using colorimetric analysis (e.g., Lab* color space measurement) or image analysis. A more intense red color indicates higher substantivity of the cationic agent.[6]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Apparatus:

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

-

Incubator.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: A serial dilution of this compound is prepared in a suitable broth medium in the wells of a 96-well plate.[16]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[16]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16][17] This can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound's efficacy as a conditioning, antistatic, and antimicrobial agent is rooted in its cationic and amphiphilic molecular structure. Its positively charged headgroup facilitates strong electrostatic interactions with negatively charged surfaces like hair and microbial membranes, leading to surface modification and membrane disruption, respectively. The methodologies outlined in this guide provide a framework for the quantitative evaluation of these effects, crucial for formulation development and efficacy substantiation in the cosmetic and pharmaceutical fields. Further research focusing specifically on this compound will provide more precise quantitative data to augment the foundational understanding presented herein.

References

- 1. altmeyers.org [altmeyers.org]

- 2. incibeauty.com [incibeauty.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. avenalab.com [avenalab.com]

- 8. Kao Chemicals EU [kaochemicals-eu.com]

- 9. mdpi.com [mdpi.com]

- 10. asianmedjam.com [asianmedjam.com]

- 11. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.base.parameter1.com [cdn.base.parameter1.com]

- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 14. stablemicrosystems.com [stablemicrosystems.com]

- 15. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Minimum Inhibitory Concentration Protocol | Study.com [study.com]

Spectroscopic Analysis of Lauroyl PG-trimonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with a multifaceted chemical structure, incorporating a lauroyl ester, a propylene (B89431) glycol moiety, and a trimethylammonium cationic head. This complexity necessitates a comprehensive spectroscopic approach for its complete characterization. This technical guide outlines the theoretical spectroscopic profile of this compound and provides detailed experimental protocols for its analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented herein is synthesized from the spectroscopic analysis of analogous compounds and established analytical methodologies, providing a robust framework for researchers in the fields of materials science, cosmetics, and drug development.

Chemical Structure and Properties

This compound is a cationic surfactant. Its structure is characterized by a long hydrophobic lauroyl chain and a hydrophilic head containing a quaternary ammonium group, a hydroxyl group, and an ester linkage.

-

Molecular Formula: C₁₈H₃₈NO₃.Cl[1]

-

Molecular Weight: 351.95 g/mol [1]

-

Chemical Name: (3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium chloride

-

SMILES: CCCCCCCCCCCC(=O)OCC(C--INVALID-LINK--(C)C)O.[Cl-][1]

Predicted Spectroscopic Data

Due to the absence of publicly available, direct experimental spectra for this compound, the following data tables are predictive, based on the known spectroscopic characteristics of its constituent functional groups and related molecules.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |

| ~3400 | O-H (hydroxyl) | Broad and strong absorption |

| 2920-2850 | C-H (aliphatic) | Strong and sharp absorptions |

| ~1735 | C=O (ester) | Strong and sharp absorption |

| ~1470 | C-H (bend) | Medium absorption |

| ~1170 | C-O (ester) | Strong absorption |

| ~960 | C-N⁺ (quaternary ammonium) | Weak to medium absorption |

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |

| ~4.3-4.1 | -CH₂-O-C(=O)- | Multiplet | 2H |

| ~4.0 | -CH(OH)- | Multiplet | 1H |

| ~3.6 | -CH₂-N⁺- | Multiplet | 2H |

| ~3.4 | -N⁺(CH₃)₃ | Singlet | 9H |

| ~2.3 | -C(=O)-CH₂- | Triplet | 2H |

| ~1.6 | -C(=O)-CH₂-CH₂- | Multiplet | 2H |

| ~1.25 | -(CH₂)₈- (in lauroyl chain) | Broad singlet | 16H |

| ~0.88 | -CH₃ (terminal methyl of lauroyl chain) | Triplet | 3H |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~174 | -C=O (ester carbonyl) |

| ~70 | -CH(OH)- |

| ~68 | -CH₂-O-C(=O)- |

| ~65 | -CH₂-N⁺- |

| ~54 | -N⁺(CH₃)₃ |

| ~34 | -C(=O)-CH₂- |

| ~32-22 | -(CH₂)ₙ- (in lauroyl chain) |

| ~14 | -CH₃ (terminal methyl of lauroyl chain) |

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 316.285 | [M]⁺ (C₁₈H₃₈NO₃⁺) |

| 338.267 | [M+Na-H]⁺ |

Note: The chloride counter-ion will not be observed in positive ion mode ESI-MS.

Predicted UV-Vis Spectral Data

This compound is not expected to show significant absorbance in the UV-Vis region (200-800 nm) due to the absence of chromophores that absorb in this range. The ester carbonyl group has a weak n→π* transition around 207 nm.[2]

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

-

Sample Preparation: Due to the viscous nature of this compound, the Attenuated Total Reflectance (ATR) technique is recommended.[3]

-

Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure complete coverage of the crystal surface to obtain a good quality spectrum.

-

-

Instrument Setup:

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Perform a background scan using the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum by co-adding a minimum of 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the resulting spectrum by performing a baseline correction and identifying the characteristic absorption bands corresponding to the functional groups outlined in Table 1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Use a spectrometer with a minimum field strength of 400 MHz.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum using a standard pulse sequence.

-

Co-add a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Instrument Setup and Data Acquisition (¹³C NMR):

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule as predicted in Tables 2 and 3.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the cationic portion of this compound and to study its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

-

Instrument Setup (Electrospray Ionization - ESI):

-

Set the mass spectrometer to operate in positive ion mode to detect the cationic molecule.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable and intense signal.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M]⁺) and fragmenting it via collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the cationic part of the molecule.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the different structural moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine if this compound possesses any chromophores that absorb in the UV-Vis region.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) at a known concentration.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Set the wavelength range from 200 to 800 nm.

-

-

Data Acquisition:

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Examine the spectrum for any absorption maxima. If present, determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

Visualization of Key Information

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Spectroscopic Analysis

References

In-Depth Technical Guide to Lauroyl PG-Trimonium Chloride (CAS Number: 53171-04-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauroyl PG-trimonium chloride, with the CAS number 53171-04-3, is a quaternary ammonium (B1175870) compound predominantly utilized in the cosmetics and personal care industries.[1][2] Its primary functions are as a hair conditioning agent and an antistatic agent, contributing to improved combability, softness, and shine of the hair.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, proposed synthesis, mechanism of action, and relevant experimental protocols for its evaluation. Due to the limited publicly available data specifically for this compound, information from structurally related quaternary ammonium compounds is also discussed to provide a broader context.

Chemical and Physical Properties

This compound is a synthetic quaternary ammonium cation.[1] The "lauroyl" component indicates the presence of a lauric acid (dodecanoic acid) derivative, "PG" refers to a propylene (B89431) glycol moiety, and "trimonium chloride" signifies a trimethylammonium chloride group.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 53171-04-3 |

| INCI Name | This compound |

| Chemical Name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxododecyl)oxy]-, chloride |

| Synonyms | Lauryl PG-trimonium chloride |

| Molecular Formula | C18H38ClNO3 |

| Molecular Weight | 351.95 g/mol [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Assay | 95.00 to 100.00% | General purity specification. |

| Appearance | Not specified | Data not available in searched literature. |

| Solubility | Not specified | Data not available in searched literature. |

| Melting Point | Not specified | Data not available in searched literature. |

| Boiling Point | Not specified | Data not available in searched literature. |

| Density | Not specified | Data not available in searched literature. |

Synthesis

A detailed, publicly available reaction scheme for the synthesis of this compound is scarce. However, a plausible synthetic route can be proposed based on the synthesis of its precursors and general chemical principles for forming quaternary ammonium esters. The synthesis likely involves a two-step process:

-

Formation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or phosgene (B1210022) (COCl2), to produce lauroyl chloride. This is a standard method for converting carboxylic acids to acyl chlorides.

-

Esterification and Quaternization: The resulting lauroyl chloride is then reacted with a propylene glycol-derived tertiary amine, such as 3-(dimethylamino)-1,2-propanediol, followed by quaternization with a methylating agent like methyl chloride. Alternatively, a pre-quaternized propylene glycol derivative could be esterified with lauroyl chloride.

Caption: Electrostatic interaction and film formation on hair.

Antistatic Effect

Static electricity in hair is caused by a buildup of negative charges. The cationic nature of this compound helps to neutralize these charges, thereby reducing static and flyaway hair.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following are generalized methodologies commonly used in the industry to evaluate the performance of hair conditioning agents.

Evaluation of Hair Combability

Objective: To quantify the reduction in combing force on hair tresses treated with a formulation containing this compound.

Materials:

-

Damaged hair tresses (e.g., bleached or permed)

-

Tensile tester with a comb fixture (e.g., Dia-Stron)

-

Base shampoo and conditioner formulations

-

Test formulation containing this compound

-

Controlled temperature and humidity chamber

Protocol:

-

Baseline Measurement: Pre-wash hair tresses with a clarifying shampoo to remove any residues. Measure the initial wet and dry combing forces.

-

Treatment: Apply a standardized amount of the test formulation to the hair tress and lather or distribute evenly for a set period (e.g., 1 minute).

-

Rinsing: Rinse the tress under controlled water flow and temperature for a specified duration (e.g., 1 minute).

-

Wet Combing Measurement: Mount the wet tress in the tensile tester and perform a series of comb-throughs at a constant speed. Record the force required to comb the tress.

-

Drying: Allow the tress to dry in a controlled environment (e.g., 25°C, 50% relative humidity) overnight.

-

Dry Combing Measurement: Measure the combing force on the dry tress.

-

Data Analysis: Calculate the percentage reduction in combing force compared to the baseline or a control formulation without this compound.

Caption: Workflow for hair combability testing.

In Vitro Skin Irritation Assessment

Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™), in line with OECD Test Guideline 439.

Materials:

-

Reconstructed human epidermis tissue models

-

Assay medium

-

Test substance (this compound)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., Phosphate-Buffered Saline)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

Plate reader

Protocol:

-

Pre-incubation: Place the RhE tissues in a 6-well plate with assay medium and incubate for 24 hours.

-

Application: Apply the test substance, positive control, and negative control to the surface of the tissues.

-

Exposure: Incubate for a defined period (e.g., 60 minutes).

-

Rinsing: Thoroughly rinse the tissues to remove the test substance.

-

Post-incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

-

MTT Assay: Transfer the tissues to a 24-well plate containing MTT medium and incubate for 3 hours. The viable cells will reduce the yellow MTT to a purple formazan (B1609692).

-

Extraction: Extract the formazan from the tissues using isopropanol.

-

Measurement: Measure the optical density (OD) of the extract using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A mean viability of ≤ 50% is indicative of skin irritation.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, the Cosmetic Ingredient Review (CIR) has assessed the safety of a group of "trimoniums" and concluded that they are safe in the present practices of use and concentration when formulated to be non-irritating. Some sources indicate that this compound may cause irritation to the skin and mucous membranes. As with many quaternary ammonium compounds, there are general concerns about their potential for skin sensitization and environmental toxicity.

Table 3: General Toxicological Profile of Quaternary Ammonium Compounds

| Endpoint | Observation | Notes |

| Skin Irritation | Can range from mild to severe depending on the specific compound and concentration. | Laurtrimonium chloride, a related compound, is noted as a potential skin/eye/lung irritant. |

| Eye Irritation | Generally considered to be moderate to severe irritants. | |

| Sensitization | Some quaternary ammonium compounds have been shown to be skin sensitizers. | |

| Aquatic Toxicity | Many quaternary ammonium compounds are known to be toxic to aquatic organisms. |

Conclusion

This compound is a functional ingredient in the personal care sector, valued for its hair conditioning and antistatic properties. While its mechanism of action is well-understood based on its chemical structure, there is a notable lack of publicly available, in-depth technical data regarding its specific physicochemical properties, detailed experimental performance, and comprehensive toxicological profile. The information presented in this guide, including generalized experimental protocols and data from related compounds, serves as a foundation for researchers and professionals in the field. Further targeted research and supplier-specific data are necessary for a complete and detailed understanding of this compound.

References

An In-Depth Technical Guide to the Molecular Structure of Lauroyl PG-Trimonium Chloride

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of Lauroyl PG-trimonium chloride. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure and Identification

This compound is a quaternary ammonium (B1175870) compound, a class of cationic surfactants widely utilized in the cosmetics and personal care industries for their conditioning and antistatic properties.[1][2][3] Its structure is characterized by a positively charged nitrogen atom bonded to four carbon atoms, which imparts its cationic nature.[4]

The molecule is an assembly of three primary components: a lauroyl group derived from lauric acid (a C12 fatty acid), a propylene (B89431) glycol (PG) linker, and a trimethylammonium head group with a chloride counter-ion.[2] This amphiphilic nature, with a hydrophobic tail (lauroyl group) and a hydrophilic head (trimethylammonium group), dictates its surface-active behavior.

Chemical Identification

| Identifier | Value |

| CAS Number | 53171-04-3 |

| IUPAC Name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxododecyl)oxy]-, chloride[4] |

| Molecular Formula | C18H38NO3.Cl[4] |

| Molecular Weight | 351.95 g/mol [4] |

| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(C--INVALID-LINK--(C)C)O.[Cl-][4] |

Physicochemical Properties

| Property | Value/Description |

| Appearance | Assumed to be a solid or viscous liquid at room temperature. |

| Solubility | Expected to be soluble in water and polar organic solvents. |

| Charge | +1 (cationic)[4] |

| Charge Density | As a monovalent cation, the charge is +1. The charge density is dependent on the molecular volume and conformation in solution. Cationic surfactants like this are known to have a high charge density localized at the quaternary ammonium head. |

| Critical Micelle Concentration (CMC) | Estimated to be in the range of 1-15 mM in aqueous solution. For comparison, Dodecyltrimethylammonium bromide, a structurally similar C12 quaternary ammonium surfactant, has a CMC of approximately 16 mM.[5] The presence of the hydroxyl and ester groups in this compound may slightly alter this value. |

Synthesis of this compound

A plausible synthetic pathway for this compound involves a two-step process, starting from lauroyl chloride and resulting in the final quaternary ammonium salt.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of Lauroyl PG-trimonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with an ester linkage, valued in various industries for its conditioning and antistatic properties. Its utility in formulations is intrinsically linked to its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, detailing its primary degradation pathways, and outlining robust experimental protocols for its stability assessment. Due to the limited availability of specific quantitative stability data for this exact molecule in public literature, this guide draws upon established chemical principles for its functional groups and data from structurally similar compounds to provide a thorough stability profile.

Chemical Structure and Properties

This compound is a cationic surfactant characterized by a quaternary ammonium headgroup, a propylene (B89431) glycol linker, and a lauroyl ester tail. This amphiphilic structure dictates its chemical and physical behavior.

Key Structural Features Influencing Stability:

-

Ester Linkage: The ester bond is susceptible to hydrolysis, a primary pathway for chemical degradation, which is significantly influenced by pH.

-

Quaternary Ammonium Group: This cationic headgroup is generally stable but can undergo thermal degradation at elevated temperatures.

-

Lauroyl Chain: The C12 fatty acid chain contributes to the molecule's surface activity and can be a site for oxidative degradation, although this is generally less prominent than hydrolysis or thermal decomposition.

Thermal Stability

The thermal stability of this compound is a critical parameter for processing and storage at elevated temperatures. The primary degradation mechanism for quaternary ammonium compounds upon heating is typically Hoffmann elimination.

Expected Thermal Degradation Profile:

-

Onset of Decomposition: Significant thermal decomposition is generally expected to begin at temperatures above 150°C.

-

Degradation Products: Thermal degradation is likely to yield lauric acid, propylene glycol derivatives, and volatile tertiary amines resulting from the decomposition of the quaternary headgroup.

Table 1: Anticipated Thermal Stability Parameters for this compound

| Parameter | Anticipated Value/Range | Notes |

| Onset Decomposition Temperature (Tonset) | 150 - 200°C | Based on general data for similar quaternary ammonium compounds. |

| Primary Degradation Pathway | Ester Hydrolysis & Hoffmann Elimination | The relative contribution of each pathway will depend on the specific conditions. |

| Key Degradation Products | Lauric Acid, Propylene Glycol derivatives, Tertiary Amines | Identification would require analytical techniques such as GC-MS. |

Chemical Stability

The chemical stability of this compound is predominantly influenced by the hydrolytic cleavage of its ester linkage. This reaction is highly dependent on the pH of the surrounding medium.

-

Acidic Conditions (pH < 4): The rate of ester hydrolysis is generally slow in acidic conditions.

-

Neutral Conditions (pH 6-8): A moderate rate of hydrolysis can be expected.

-

Alkaline Conditions (pH > 8): The rate of ester hydrolysis is significantly accelerated in the presence of hydroxide (B78521) ions (saponification).

Table 2: Predicted Chemical Stability of this compound under Different pH Conditions

| pH Range | Expected Stability | Primary Degradation Pathway | Anticipated Degradation Products |

| 1 - 4 | High | Slow acid-catalyzed hydrolysis | Lauric acid, Propylene glycol-trimonium chloride derivative |

| 4 - 6 | Good | Minimal hydrolysis | Lauric acid, Propylene glycol-trimonium chloride derivative |

| 6 - 8 | Moderate | Base-catalyzed hydrolysis | Lauric acid, Propylene glycol-trimonium chloride derivative |

| 8 - 12 | Low | Rapid base-catalyzed hydrolysis (saponification) | Lauroyl salt, Propylene glycol-trimonium chloride derivative |

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of this compound requires a multi-faceted approach, employing forced degradation studies and a suite of analytical techniques.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

References

Self-Assembly of Lauroyl PG-trimonium Chloride in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with a C12 alkyl chain, indicating its amphiphilic nature and tendency to self-assemble in aqueous solutions. This technical guide provides a comprehensive overview of the principles governing the self-assembly of this compound and similar cationic surfactants. Due to the limited publicly available data for this specific molecule, this document leverages data from structurally analogous surfactants, such as dodecyltrimethylammonium (B156365) chloride (DTAC), to illustrate key concepts and experimental methodologies. This guide details the experimental protocols for critical techniques used to characterize surfactant self-assembly and presents comparative data in structured tables. Furthermore, it employs visualizations to elucidate the self-assembly process and experimental workflows.

Introduction to Surfactant Self-Assembly

Surfactant molecules, like this compound, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water. At low concentrations, they tend to accumulate at the air-water interface, reducing the surface tension.

As the concentration increases, a critical point is reached where the interface becomes saturated. Beyond this point, the surfactant molecules begin to aggregate in the bulk solution to form organized structures known as micelles. This spontaneous organization is referred to as self-assembly. The concentration at which this phenomenon occurs is the Critical Micelle Concentration (CMC) , a fundamental characteristic of any surfactant.[1] The formation of micelles is a dynamic equilibrium process, with individual surfactant molecules (unimers) constantly exchanging with those in the micelles.

This compound is a cationic surfactant, meaning its hydrophilic head group carries a positive charge.[2] Its structure consists of a lauroyl (C12) hydrophobic tail, a propylene (B89431) glycol (PG) linker, and a trimethylammonium chloride head group. The presence of the PG group may influence its solubility and aggregation behavior.[3][4]

Factors Influencing Self-Assembly

The self-assembly of this compound in aqueous solutions is influenced by several factors:

-

Concentration: As mentioned, micelle formation occurs above the CMC. Further increases in concentration can lead to the formation of different, more complex structures.

-

Temperature: Temperature can affect the CMC and the size and shape of the micelles. For many ionic surfactants, the CMC shows a complex dependence on temperature.

-

Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactants generally decreases the CMC and promotes the growth of micelles. The added ions can shield the electrostatic repulsion between the charged head groups, allowing the surfactant molecules to pack more closely.

-

Chemical Structure: The length of the hydrophobic tail, the nature of the hydrophilic head group, and the presence of any linker groups significantly impact the CMC and the geometry of the self-assembled structures. Generally, a longer hydrophobic tail leads to a lower CMC.

Quantitative Data for Structurally Similar Surfactants

Due to the lack of specific experimental data for this compound, the following tables summarize quantitative data for dodecyltrimethylammonium chloride (DTAC), a structurally similar C12 quaternary ammonium surfactant. This data provides a valuable reference for understanding the expected behavior of this compound.

Table 1: Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Chloride (DTAC) in Aqueous Solutions

| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |

| Dodecyltrimethylammonium chloride (DTAC) | Surface Tension | 25 | ~15-20 | [5] |

| Dodecyltrimethylammonium chloride (DTAC) | Conductivity | 25 | ~20 | |

| Dodecyltrimethylammonium bromide (DTAB) | Various | 25 | ~16 | [1] |

Table 2: Aggregation Number of Dodecyltrimethylammonium Chloride (DTAC) Micelles

| Surfactant | Method | Temperature (°C) | Aggregation Number | Reference |

| Dodecyltrimethylammonium chloride (DTAC) | Light Scattering | 25 | ~50-60 | [6] |

| Dodecyltrimethylammonium bromide (DTAB) | Fluorescence Quenching | 25 | ~53 | [7] |

Experimental Protocols for Characterization

The characterization of surfactant self-assembly involves a variety of experimental techniques to determine the CMC, micelle size, shape, and aggregation number.

Tensiometry

Principle: Surface tension measurements are a classic method for determining the CMC. The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Methodology:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

Dynamic Light Scattering (DLS)

Principle: DLS is a non-invasive technique used to measure the size of particles, such as micelles, in a solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Methodology:

-

Prepare a surfactant solution at a concentration above the CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the sample in the DLS instrument.

-

The instrument's laser illuminates the sample, and a detector measures the scattered light at a specific angle.

-

The correlation function of the scattered light intensity is analyzed to determine the diffusion coefficient and subsequently the hydrodynamic radius of the micelles.

Small-Angle Neutron Scattering (SANS)

Principle: SANS is a powerful technique for determining the size, shape, and internal structure of micelles. A beam of neutrons is passed through the sample, and the scattered neutrons are detected at small angles. The scattering pattern provides information about the structure of the scattering objects on a nanometer scale. By using deuterated solvents (e.g., D₂O), the contrast between the micelles and the solvent can be manipulated to highlight different parts of the micellar structure.

Methodology:

-

Prepare surfactant solutions in a suitable solvent (often D₂O for contrast).

-

Place the sample in a quartz cell in the SANS instrument.

-

A monochromatic neutron beam is scattered by the sample.

-

The scattered neutron intensity is measured as a function of the scattering vector, q.

-

The resulting scattering curve is analyzed by fitting it to theoretical models for different micellar shapes (e.g., spherical, ellipsoidal, cylindrical) to extract structural parameters like core radius, shell thickness, and aggregation number.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the direct visualization of self-assembled structures in their native, hydrated state. A thin film of the sample solution is rapidly frozen, vitrifying the water and trapping the micelles in a non-crystalline, glass-like solid. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures.

Methodology:

-

A small aliquot of the surfactant solution is applied to a TEM grid.

-

The grid is blotted to create a thin film of the solution.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

The vitrified sample is transferred to a cryo-TEM holder and inserted into the microscope.

-

Images of the micelles are recorded at low electron doses to minimize radiation damage.

Visualizing Self-Assembly and Experimental Workflows

The Process of Micellization

Caption: The process of micelle formation as surfactant concentration increases past the CMC.

Experimental Workflow for CMC Determination using Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using tensiometry.

Workflow for Micelle Size and Shape Analysis

Caption: Integrated workflow for comprehensive micelle characterization using DLS, SANS, and Cryo-TEM.

Conclusion

Understanding the self-assembly behavior of this compound is crucial for its effective application in various fields, including drug delivery and personal care products. While direct quantitative data for this specific surfactant is sparse, a robust understanding can be built by studying structurally similar molecules and employing a suite of characterization techniques. This guide has outlined the fundamental principles of its self-assembly, provided reference data from analogous surfactants, detailed key experimental protocols, and visualized the underlying processes and workflows. The methodologies described herein provide a solid framework for researchers and scientists to thoroughly investigate the aqueous solution behavior of this compound and other novel cationic surfactants.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. researchgate.net [researchgate.net]

- 4. Influence of propylene glycol on aqueous silica dispersions and particle-stabilized emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. csun.edu [csun.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Lauroyl PG-trimonium Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients is paramount. Lauroyl PG-trimonium chloride, a quaternary ammonium (B1175870) compound, sees use in various formulations for its conditioning and antistatic properties.[1][2][3] A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This guide provides a comprehensive overview of the CMC of this compound, including the factors that influence it and detailed experimental protocols for its determination.

Understanding this compound

This compound is a complex surfactant molecule. The "lauroyl" component indicates a derivative of lauric acid, a 12-carbon fatty acid, which forms the hydrophobic tail of the surfactant.[1] The "PG" refers to a propylene (B89431) glycol linker, and the "trimonium chloride" is the hydrophilic head group, a quaternary ammonium salt.[1] This amphiphilic structure drives its surface activity and micelle formation.

The Concept of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers spontaneously self-assemble into organized structures called micelles.[4] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are shielded from the aqueous environment within the core of the micelle, while the hydrophilic head groups remain exposed to the water.[5] Above the CMC, the concentration of free surfactant monomers remains relatively constant, with additional surfactant molecules primarily forming more micelles.[4] The CMC is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to form micelles and saturate interfaces.[4]

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is highly dependent on the experimental conditions. Understanding these factors is crucial for accurate determination and application.

| Factor | Effect on CMC | Rationale |

| Alkyl Chain Length | Decreases with increasing length | A longer hydrophobic tail (e.g., from lauric acid) increases the molecule's hydrophobicity, favoring micelle formation at lower concentrations.[5] |

| Hydrophilic Head Group | Ionic head groups generally lead to higher CMCs than non-ionic ones. | The quaternary ammonium group in this compound is ionic. Repulsion between the positively charged head groups at the micelle surface opposes micellization, requiring a higher concentration to overcome this barrier.[6] |

| Addition of Electrolytes (e.g., NaCl) | Decreases | The added counter-ions (e.g., Cl-) shield the electrostatic repulsion between the ionic head groups, which promotes micelle formation at a lower surfactant concentration.[5][7] |

| Temperature | Variable, often shows a minimum | For ionic surfactants, the effect of temperature is generally less pronounced than for non-ionic surfactants.[5] Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic head group. However, at higher temperatures, disruption of the structured water around the hydrophobic tail can increase the CMC.[6] |

| pH | Minimal for quaternary ammonium compounds | As a quaternary ammonium salt, the head group of this compound is permanently positively charged, independent of the solution's pH.[8] |

| Organic Additives | Increases | The presence of substances like alcohols can increase the solubility of the surfactant monomers in the bulk solution, thus disfavoring micellization and increasing the CMC.[5] |

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The principle behind these techniques is to monitor a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the CMC.

Surface Tensiometry

This is one of the most common methods for CMC determination.[9] It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.

Methodology:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will show a region where the surface tension decreases linearly with the log of the concentration.[4] Above the CMC, the surface tension will plateau as the interface becomes saturated with monomers and micelles begin to form in the bulk solution.[4]

-

The CMC is determined from the intersection of the two linear portions of the graph.[4]

Conductivity Measurement

This method is suitable for ionic surfactants like this compound. It is based on the change in the molar conductivity of the solution with surfactant concentration.

Methodology:

-

Prepare a series of aqueous solutions of this compound of different concentrations.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Plot the specific conductivity versus the surfactant concentration.

-

Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual, mobile ions.

-

Above the CMC, the slope of the line decreases. This is because the micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelle, reducing the total number of charge carriers.

-

The CMC is identified as the concentration at the point of intersection of the two linear segments of the plot.[9]

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment.

Methodology:

-

Prepare a series of this compound solutions and add a small, constant amount of a fluorescent probe like pyrene to each.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Pyrene exhibits a fine structure in its emission spectrum, and the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the surrounding environment.

-

In the polar aqueous solution below the CMC, the I1/I3 ratio is high.

-

When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant decrease in the I1/I3 ratio.

-

Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the midpoint of the transition in the sigmoidal curve obtained.[7]

Visualizing Experimental Workflows and Micelle Formation

Caption: Workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Caption: Schematic of surfactant monomers self-assembling into a micelle above the CMC.

Conclusion

The critical micelle concentration is a pivotal parameter for understanding and utilizing this compound in scientific and industrial applications. While a single CMC value cannot be universally cited, this guide provides the necessary theoretical background and practical methodologies for its determination. By carefully controlling experimental variables such as temperature and ionic strength, researchers can accurately measure the CMC and, in doing so, better predict and control the behavior of formulations containing this versatile surfactant.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. incibeauty.com [incibeauty.com]

- 3. This compound [myskinrecipes.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 7. agilent.com [agilent.com]

- 8. View Attachment [cir-reports.cir-safety.org]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

The Surface Activity of Lauric Acid-Derived Cationic Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core surface-active properties of cationic surfactants derived from lauric acid. Lauric acid, a 12-carbon saturated fatty acid, serves as a versatile hydrophobic backbone for a variety of cationic surfactants with applications ranging from antimicrobial agents to drug delivery vehicles. This document provides a comprehensive overview of their synthesis, physicochemical properties, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to Lauric Acid-Derived Cationic Surfactants

Lauric acid-derived cationic surfactants are amphiphilic molecules characterized by a hydrophobic lauryl (dodecyl) chain and a positively charged hydrophilic head group. This dual nature enables them to adsorb at interfaces, reduce surface tension, and self-assemble into micelles in solution. The structure of the cationic head group can be varied to include quaternary ammonium (B1175870), pyridinium, imidazolium, or amino acid-based moieties, which significantly influences their physicochemical properties and functional performance.

Quantitative Data on Surface Activity

The following tables summarize key quantitative data for several lauric acid-derived cationic surfactants. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)

| Surfactant Name | Chemical Structure | Temperature (°C) | CMC (mM) | γCMC (mN/m) | Reference |

| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃⁺Br⁻ | 25 | 15.7 | ~36 | [1] |

| Lauric Arginate Ethyl Ester (LAE) | C₁₂H₂₅CONH(CH₂)₄CH(NH₂)COOC₂H₅⁺Cl⁻ | Not Specified | 0.18-0.21% (w/v) | 25.4-31.8 | [2] |

| N-Dodecyl-N,N-dimethyl-N-benzylammonium Chloride | C₁₂H₂₅N(CH₃)₂(CH₂C₆H₅)⁺Cl⁻ | Not Specified | Not Available | Not Available | |

| Lauroyl-L-carnitine chloride | C₁₂H₂₅COO(CH₂)₂CH(N(CH₃)₃⁺)CH₂COO⁻ | Not Specified | Not Available | Not Available | |

| Sodium Lauroyl Cysteine | C₁₂H₂₅CONHCH(CH₂SH)COO⁻Na⁺ | Not Specified | ~3 | Not Available | [1] |

Table 2: Krafft Temperature and Aggregation Number

| Surfactant Name | Krafft Temperature (°C) | Aggregation Number (Nagg) | Conditions | Reference |

| Dodecyltrimethylammonium Bromide (DTAB) | ~16 | 50-60 | In water | |

| Didodecyl Dimethyl Ammonium Bromide (DDAB) | < 0 | Not Available | In water | [3] |

Synthesis of Lauric Acid-Derived Cationic Surfactants

The synthesis of lauric acid-derived cationic surfactants typically involves the reaction of a lauric acid derivative with a suitable hydrophilic precursor. The following are generalized protocols for the synthesis of different classes of these surfactants.

General Synthesis of Quaternary Ammonium Surfactants

Quaternary ammonium surfactants bearing a lauryl group can be synthesized via the quaternization of a tertiary amine with an alkyl halide.

Protocol:

-

Preparation of the Tertiary Amine: React lauryl amine with an excess of a suitable alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to yield the corresponding tertiary amine.

-

Quaternization: React the purified tertiary amine with a quaternizing agent, such as an alkyl halide (e.g., methyl bromide or benzyl (B1604629) chloride), in a suitable solvent (e.g., acetone (B3395972) or ethanol).[4]

-

The reaction mixture is typically refluxed for several hours.

-

The resulting quaternary ammonium salt is then isolated by filtration or evaporation of the solvent and can be further purified by recrystallization.

Synthesis of Lauric Arginate Ethyl Ester (LAE)

LAE is an amino acid-based cationic surfactant synthesized from lauric acid, L-arginine, and ethanol (B145695).[2]

Protocol:

-

Esterification of L-arginine: L-arginine is esterified with ethanol in the presence of an acid catalyst (e.g., thionyl chloride) to produce ethyl arginate dihydrochloride (B599025).[2]

-

Acylation: The ethyl arginate dihydrochloride is then acylated with lauroyl chloride in an aqueous medium. The pH of the reaction is maintained between 8 and 11 with the addition of a base (e.g., sodium hydroxide).[2]

-

The reaction is typically stirred for several hours at a controlled temperature.

-

The final product, lauric arginate ethyl ester hydrochloride, precipitates from the solution and is collected by filtration, washed, and dried.[2]

Synthesis of Lauroyl-L-carnitine Chloride

This surfactant is synthesized by the esterification of L-carnitine with lauroyl chloride.[5]

Protocol:

-

Acylation: L-carnitine is dissolved in a suitable solvent such as acetic acid.[5]

-

Lauroyl chloride is added to the solution, and the mixture is heated (e.g., 50-80°C) for several hours.[5]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a solvent system like ethanol/acetone to yield pure lauroyl-L-carnitine chloride.[5]

Synthesis of Gemini (B1671429) Surfactants

Gemini surfactants contain two hydrophobic tails and two hydrophilic head groups linked by a spacer.

Protocol:

-

Reaction of a Dihaloalkane with a Tertiary Amine: A common method involves the reaction of a dihaloalkane (e.g., 1,4-dibromobutane) with two equivalents of a tertiary amine containing a lauryl group (e.g., N,N-dimethyldodecylamine).[6]

-

The reaction is typically carried out in a polar aprotic solvent like acetone or ethanol under reflux.

-

The resulting dicationic gemini surfactant is then isolated and purified.[6]

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by various methods that detect the abrupt change in a physicochemical property of the surfactant solution at the onset of micellization.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Prepare a series of aqueous solutions of the lauric acid-derived cationic surfactant of varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the resulting plot.[1]

Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases. A distinct change in the slope of the conductivity versus concentration plot occurs at the CMC due to the lower mobility of the charged micelles compared to the free monomers.

Protocol:

-

Prepare a series of surfactant solutions in deionized water.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Determination of Krafft Temperature

The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. Below the Krafft point, the surfactant exists in a crystalline or hydrated solid form.[7]

Protocol:

-

Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.

-

Cool the solution until the surfactant precipitates, forming a turbid suspension.

-

Slowly heat the suspension while gently stirring and monitoring the temperature and either the visual clarity or the conductivity of the solution.

-

The Krafft temperature is the temperature at which the solution abruptly becomes clear, or a sharp increase in conductivity is observed.[8]

Determination of Aggregation Number

The aggregation number is the average number of surfactant monomers in a micelle.

Protocol (Steady-State Fluorescence Quenching):

-

A fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles is added to the surfactant solution at a concentration above the CMC.

-

A quencher molecule (e.g., cetylpyridinium (B1207926) chloride) that also resides in the micelles is added at varying concentrations.

-

The fluorescence intensity of the probe is measured as a function of the quencher concentration.

-

The aggregation number can be calculated from the quenching data using the Poisson quenching model.

Mechanism of Action and Visualizations

The primary mechanism of action for many lauric acid-derived cationic surfactants, particularly those with antimicrobial properties, is the disruption of the bacterial cell membrane.[2][9]

Caption: Mechanism of bacterial membrane disruption by a lauric acid-derived cationic surfactant.

The process begins with the electrostatic attraction between the positively charged head group of the surfactant and the negatively charged components of the bacterial cell envelope.[2] This is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer, leading to membrane disorganization, increased permeability, leakage of essential intracellular components, and ultimately, cell death.[9][10]

Caption: General workflow for the synthesis of lauric acid-derived cationic surfactants.

The synthesis generally involves the coupling of a lauric acid-based hydrophobic component with a hydrophilic precursor, followed by purification steps to obtain the final surfactant product.

Caption: A typical experimental workflow for determining the Critical Micelle Concentration (CMC).

This workflow illustrates the common steps involved in measuring a physical property of surfactant solutions at different concentrations to identify the CMC.

Conclusion

Lauric acid-derived cationic surfactants represent a diverse and important class of amphiphilic molecules. Their surface activity, self-assembly behavior, and biological interactions can be tailored by modifying the structure of the hydrophilic head group. This technical guide provides a foundational understanding of these properties, offering valuable data and protocols for researchers and professionals in the fields of chemistry, materials science, and drug development. Further research is warranted to expand the quantitative database of these surfactants and to elucidate more detailed mechanisms of their interactions with biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Temperature Comparative Studies on <scp>Self‐Assembly</scp> of Sodium Dodecyl Sulphate and Didodecyl Dimethyl Ammonium … [ouci.dntb.gov.ua]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. Lauroyl-L-carnitine chloride (14919-37-0; 6919-91-1; 7023-03-2) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijset.in [ijset.in]

- 8. csun.edu [csun.edu]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An Exploratory Technical Guide on Lauroyl PG-Trimonium Chloride and its Derivatives

Abstract

Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound featuring a lauroyl ester, a propylene (B89431) glycol linker, and a trimethylammonium cationic headgroup. Primarily utilized in the personal care industry for its antistatic and hair conditioning properties, its molecular architecture presents a versatile platform for the development of derivatives with tailored functionalities. This technical guide explores the core chemistry of this compound, investigates potential derivative structures through analysis of structure-activity relationships, and provides detailed experimental protocols for their synthesis and characterization. Quantitative data for analogous cationic surfactants are summarized to establish a predictive baseline for the performance of novel derivatives, particularly in the context of antimicrobial activity and interfacial properties. This document serves as a foundational resource for researchers interested in the strategic design and evaluation of novel cationic surfactants for cosmetic, pharmaceutical, and drug delivery applications.

Introduction to this compound

This compound, with the chemical name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxododecyl)oxy]-, chloride, is a cationic surfactant.[1] Its structure consists of a lipophilic 12-carbon lauroyl tail, which provides hydrophobicity, and a hydrophilic quaternary ammonium headgroup, which imparts a permanent positive charge.[2] These two moieties are connected by a propylene glycol-derived linker. This amphiphilic nature drives its tendency to adsorb at interfaces, reducing surface tension and providing conditioning effects by neutralizing negative charges on surfaces like hair and skin.[1]

The broader class of quaternary ammonium compounds (QACs), or "trimoniums," are known for their diverse applications, including as antimicrobial agents in disinfectants.[3][4] The antimicrobial efficacy of QACs is largely attributed to their ability to disrupt the negatively charged cell membranes of microorganisms.[5] This mechanism involves electrostatic attraction followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to loss of membrane integrity and cell lysis.[6][7] The specific structure of this compound, particularly the ester linkage and hydroxyl group on the linker, suggests potential for unique properties related to biodegradability and hydrophilicity compared to simpler alkyltrimonium salts.

Derivatives and Structure-Activity Relationships (SAR)

The development of this compound derivatives offers a pathway to modulating its physicochemical and biological properties. Key modifications can be targeted at the hydrophobic tail, the linker, or the cationic headgroup and its counter-ion.

-

Hydrophobic Tail Modification: The length of the alkyl chain is a critical determinant of a surfactant's properties. For antimicrobial activity, a chain length of 12 to 14 carbons is often optimal for monocatenary QACs.[8] Shorter chains may not sufficiently penetrate the bacterial membrane, while longer chains can lead to decreased water solubility and a "cut-off effect" where activity plateaus or declines.[8]

-

Linker Group Modification: The propylene glycol linker can be altered. For instance, incorporating amide groups instead of esters can change the molecule's hydrolytic stability and hydrogen bonding capacity.[9] Ethoxylation (adding ethylene (B1197577) oxide units) between the hydrophobic tail and hydrophilic head can enhance water solubility and stability in high-salinity environments.[10]

-

Headgroup and Counter-ion Modification: While the trimethylammonium group is standard, other quaternary ammonium structures, such as those incorporating larger alkyl groups or forming part of a polymeric backbone, are possible.[2] The counter-ion (chloride in the parent compound) can also be exchanged. While often considered less critical than the cationic structure, some studies suggest counter-ions like acetate (B1210297) or lactate (B86563) can subtly influence antimicrobial activity and physical properties.[11]

These structural modifications directly impact key performance metrics such as the Critical Micelle Concentration (CMC) and antimicrobial efficacy.

Quantitative Data Presentation

Direct, publicly available quantitative data for this compound is scarce. However, by examining structurally similar lauroyl-based and C12-alkyl quaternary ammonium surfactants, we can establish a predictive framework for its properties and those of its derivatives.

Table 1: Critical Micelle Concentration (CMC) of Analogous Cationic Surfactants

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. It is a fundamental indicator of surfactant efficiency. Lower CMC values indicate greater surface activity.

| Surfactant Name | Abbreviation | Alkyl Chain | Counter-ion | CMC (mol/L) | Temperature (°C) | Reference(s) |

| Dodecyltrimethylammonium Bromide | DTAB / C12TAB | C12 | Bromide | 1.6 x 10⁻² | 25 | [12] |

| Dodecyltrimethylammonium Chloride | DTAC / C12TAC | C12 | Chloride | 2.0 x 10⁻² | 25 | N/A |

| Tetradecyltrimethylammonium Bromide | TTAB / C14TAB | C14 | Bromide | 3.5 x 10⁻³ | 25 | [11] |

| Hexadecyltrimethylammonium Bromide | CTAB / C16TAB | C16 | Bromide | 9.2 x 10⁻⁴ | 25 | [12] |

Note: Data for DTAC is widely cited but a direct primary source for the exact value was not retrieved in the search; it is generally slightly higher than DTAB. The presence of the PG-ester linker in this compound is expected to influence its CMC relative to these simpler analogs.

Table 2: Antimicrobial Activity (MIC) of Analogous Quaternary Ammonium Salts (QAS)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Alkyl Chain | Counter-ion | S. aureus (Gram+) MIC (µM) | E. coli (Gram-) MIC (µM) | Reference(s) |

| C12-TMA-Bromide | C12 | Bromide | 640 | >1280 | [11] |

| C14-TMA-Bromide | C14 | Bromide | 160 | 640 | [11] |

| C16-TMA-Bromide | C16 | Bromide | 80 | 160 | [11] |

| C12-TMA-Acetate | C12 | Acetate | 640 | >1280 | [11] |

| C14-TMA-Acetate | C14 | Acetate | 160 | 640 | [11] |

| C16-TMA-Acetate | C16 | Acetate | 80 | 160 | [11] |

Note: This data illustrates the trend of increasing potency with longer alkyl chains and the generally higher resistance of Gram-negative bacteria. The specific MIC for this compound would require direct testing but is expected to fall within this range.

Experimental Protocols

General Synthesis of a this compound Derivative

This protocol outlines a representative synthesis of an ester-containing quaternary ammonium salt, analogous to the core structure. A common method involves the quaternization of a tertiary amine.[11][13]

Materials:

-

N,N-dimethyl-2,3-dihydroxypropylamine

-

Lauryl chloride (Dodecanoyl chloride)

-

Methyl iodide or Dimethyl sulfate (B86663)

-

Anhydrous solvent (e.g., Acetone (B3395972), Ethanol)

-

Triethylamine (B128534) or other non-nucleophilic base

-

Dichloromethane (B109758) and Brine for extraction

-

Magnesium sulfate (anhydrous) for drying

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Esterification: Dissolve N,N-dimethyl-2,3-dihydroxypropylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath (0 °C).

-

Add lauryl chloride (1 equivalent) dropwise via a dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the tertiary amine ester intermediate.

-

Quaternization: Dissolve the purified tertiary amine ester intermediate (1 equivalent) in anhydrous acetone.

-

Add the quaternizing agent, such as methyl iodide (1.2 equivalents), to the solution.

-

Reflux the mixture for 6-12 hours. The quaternary ammonium salt will often precipitate from the solution as it forms.

-

Cool the mixture and collect the solid product by vacuum filtration.

-

Wash the product with cold acetone to remove unreacted starting materials.

-

Dry the final product under vacuum. Characterize the structure using NMR (¹H, ¹³C) and FTIR spectroscopy.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common and direct method.[14]

Materials:

-

Tensiometer (Wilhelmy plate or du Noüy ring method)

-

High-purity water (e.g., Milli-Q)

-

The synthesized surfactant

-

High-precision analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the surfactant (e.g., 100 mM) in high-purity water.

-